1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
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Overview
Description
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene is a fluorinated aromatic compound It is characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a phenyl ring through an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethynyl Linkage: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Propylcyclohexyl Group: This step involves the Friedel-Crafts alkylation reaction, where the propylcyclohexyl group is attached to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene has several scientific research applications:
Material Science: Used in the development of advanced materials with unique electronic and optical properties.
Liquid Crystal Technology: Employed in the formulation of liquid crystal displays (LCDs) due to its ability to modulate light.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Environmental Science: Studied for its behavior and fate in the environment, particularly its persistence and bioaccumulation.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways by binding to specific sites on proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
- 1,3-Difluoro-5-{[4-(4-butylcyclohexyl)phenyl]ethynyl}benzene
- 1,3-Difluoro-5-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene
Uniqueness
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propylcyclohexyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and liquid crystal technology.
Properties
CAS No. |
151105-71-4 |
---|---|
Molecular Formula |
C23H24F2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,3-difluoro-5-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C23H24F2/c1-2-3-17-6-10-20(11-7-17)21-12-8-18(9-13-21)4-5-19-14-22(24)16-23(25)15-19/h8-9,12-17,20H,2-3,6-7,10-11H2,1H3 |
InChI Key |
HQXQANCOVMXZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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